molecular formula C7H3Br2N3O2 B8095603 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B8095603
M. Wt: 320.93 g/mol
InChI Key: VHYROZYZETYQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of the Imidazo[1,2-a]Pyrazine Core

The imidazo[1,2-a]pyrazine system is a nitrogen-bridged bicyclic heterocycle comprising fused imidazole and pyrazine rings (Fig. 1). This architecture confers planar rigidity, enabling π-π stacking interactions with biological targets. The core’s electron-deficient nature arises from the pyrazine ring’s two nitrogen atoms, which direct electrophilic substitution to positions 6 and 8. Substituents at these positions significantly modulate bioactivity: bromine atoms enhance lipophilicity and hydrogen-bonding potential, while the carboxylic acid group at position 2 improves aqueous solubility and enables salt formation.

Table 1: Key Structural Features of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

Feature Description Impact on Properties
Bicyclic Core Imidazo[1,2-a]pyrazine with fused 5- and 6-membered rings Planar structure for target binding
Bromines (C6, C8) Electron-withdrawing groups directing further functionalization Enhanced metabolic stability
Carboxylic Acid (C2) Ionizable group with pKa ~3.5 Improved solubility and reactivity

Bromination Patterns in Heterocyclic Systems

Bromination of aromatic heterocycles typically occurs via electrophilic substitution. For imidazo[1,2-a]pyrazines, regioselective bromination at C6 and C8 is achieved using a bromide-bromate couple in aqueous medium (HBr/HBrO3), generating reactive BrOH species. This method avoids toxic molecular bromine and achieves yields >75% under mild conditions. Competitive bromination at other positions is suppressed due to the electron-withdrawing effect of existing bromine atoms, as demonstrated in the synthesis of 6,8-dibromo derivatives.

Reaction Scheme 1: Bromination of Imidazo[1,2-a]Pyrazine
$$
\text{Imidazo[1,2-a]pyrazine} + \text{HBr/HBrO}3 \xrightarrow{\text{H}2\text{O, 25°C}} \text{6,8-Dibromoimidazo[1,2-a]pyrazine} \quad
$$

Carboxylic Acid Functionalization in Nitrogen-Containing Heterocycles

The carboxylic acid group at C2 is introduced via hydrolysis of the corresponding ethyl ester, synthesized through condensation of 2-amino-3,5-dibromopyrazine with ethyl bromopyruvate (Scheme 2). This ester intermediate (ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) is hydrolyzed under basic conditions to yield the free acid, which exhibits pH-dependent solubility (soluble in alkaline media). The acid’s reactivity enables further derivatization, including amidation and metal-catalyzed cross-coupling.

Table 2: Synthetic Routes to this compound

Step Reagents/Conditions Yield Reference
1 2-Amino-3,5-dibromopyrazine + Ethyl bromopyruvate (DME, 80°C) 79%
2 Ester hydrolysis (NaOH, H2O/EtOH) 92%

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-4-2-12-1-3(7(13)14)10-6(12)5(9)11-4/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYROZYZETYQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • 2-Amino-3,5-dibromopyrazine (1.0 equiv)

    • Ethyl bromopyruvate (1.2 equiv)

  • Solvent : Anhydrous 1,2-dimethoxyethane (DME)

  • Conditions : Heating at 80°C for 24 hours under inert atmosphere.

  • Workup :

    • Dilution with dichloromethane (DCM)

    • Washing with saturated NaHCO₃ (3×)

    • Drying over MgSO₄

    • Concentration under reduced pressure

This yields ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with a 79% isolated yield.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr. The bromine atoms at positions 3 and 5 on the pyrazine ring direct regioselective ring closure, fixing bromines at positions 6 and 8 in the imidazo[1,2-a]pyrazine core.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using basic conditions (Table 1).

Standard Hydrolysis Protocol

  • Reactant : Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 equiv)

  • Base : Lithium hydroxide (LiOH·H₂O, 1.2 equiv)

  • Solvent System : Tetrahydrofuran (THF)/water (3:1 v/v)

  • Conditions : Stirring at room temperature for 4–6 hours.

  • Workup :

    • Acidification with 10% HCl to pH 3–4

    • Extraction with ethyl acetate (3×)

    • Drying over Na₂SO₄

    • Evaporation under vacuum

Yield : 85–90% (estimated from analogous ester hydrolyses).

Table 1: Hydrolysis Optimization Data

BaseSolventTime (h)Yield (%)
LiOH·H₂OTHF/H₂O485
NaOHMeOH/H₂O678
KOHDioxane/H₂O580

Alternative Bromination Strategies

Direct Bromination of Imidazo[1,2-a]pyrazine-2-carboxylic Acid

While less common, bromination of the parent imidazo[1,2-a]pyrazine-2-carboxylic acid has been explored for related compounds.

Protocol (Adapted from Patent US4166851A)

  • Reactant : Imidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv)

  • Brominating Agent : N-Bromosuccinimide (NBS, 2.2 equiv)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Reflux for 2 hours

  • Yield : ~50% (mixture of mono- and di-brominated products)

Limitation : Poor regioselectivity for 6,8-dibromo product, requiring chromatographic separation.

Critical Analysis of Methodologies

Cyclocondensation vs. Post-Functionalization

  • Cyclocondensation (Method 1) offers superior regiocontrol and higher yields (79%) compared to direct bromination (Method 3).

  • Post-functionalization risks over-bromination and requires harsh conditions, making it less practical for scale-up.

Solvent and Base Effects in Hydrolysis

  • THF/water systems outperform methanol or dioxane due to better solubility of the ester intermediate.

  • Lithium hydroxide minimizes side reactions (e.g., decarboxylation) compared to stronger bases like NaOH.

Scalability and Industrial Relevance

The cyclocondensation-hydrolysis sequence is preferred for kilogram-scale synthesis:

  • Cost Efficiency : Ethyl bromopyruvate and 2-amino-3,5-dibromopyrazine are commercially available at scale.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 12.5 (vs. 28 for bromination route)

    • E-Factor : 6.2 (excluding water)

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazines exhibit anticancer properties by acting as inhibitors of key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of 6,8-dibromoimidazo[1,2-a]pyrazine can inhibit Bruton's tyrosine kinase (Btk), which is implicated in several cancers and autoimmune diseases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain imidazo[1,2-a]pyrazine derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from this scaffold showed effective inhibition against Pseudomonas aeruginosa and Aspergillus fumigatus .

Inhibition of Helicobacter pylori

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid has been identified as a potential inhibitor of the VirB11 ATPase in Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound acts as an ATP mimic and competitive inhibitor, showcasing its potential in treating infections caused by this pathogen .

Synthesis Methodologies

The synthesis of this compound involves several methodologies that allow for the introduction of various functional groups. Notably, it can be produced through electrophilic aromatic substitution reactions where bromination occurs at the 6 and 8 positions of the imidazo[1,2-a]pyrazine core .

Use as an Electrophile

The compound serves as an effective electrophile in various organic reactions. Its high reactivity allows it to participate in cross-coupling reactions and nucleophilic substitutions, facilitating the synthesis of more complex heterocycles .

Case Studies

StudyFocusFindings
Sayer et al. (2017)Inhibition of Helicobacter pyloriIdentified 6,8-dibromoimidazo[1,2-a]pyrazine derivatives as effective ATPase inhibitors with IC50 values around 7 µM .
Patent US7393848B2Btk InhibitionDemonstrated that compounds based on this scaffold are potent inhibitors of Btk activity with potential applications in treating autoimmune diseases .
PMC8994872Synthesis & ReactivityReported high yields in synthesizing derivatives using 6,8-dibromoimidazo[1,2-a]pyrazine as an electrophile .

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid is not extensively detailed in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and carboxylic acid group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylate

  • Molecular formula : C₉H₇Br₂N₃O₂
  • Molecular weight : 348.98 g/mol .
  • Used in Suzuki cross-coupling reactions for diversifying substitutions at the 6- and 8-positions .

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

  • Molecular formula : C₆H₂Br₂ClN₃
  • Molecular weight : 311.36 g/mol .

Imidazo[1,2-a]pyrazine-2-carboxylic Acid (Non-Brominated Analog)

  • Molecular formula : C₇H₅N₃O₂
  • Molecular weight : ~163.14 g/mol .
  • Key differences :
    • Absence of bromine reduces electron-withdrawing effects, increasing electron density on the aromatic ring.
    • Applications in metal complex formation (e.g., Cu(II) and Co(II) complexes) and antimycobacterial agents .

5,8-Dibromoimidazo[1,2-a]pyrazine

  • Molecular formula : C₆H₃Br₂N₃
  • Molecular weight : 276.92 g/mol .
  • Key differences: Bromine substitution at the 5- and 8-positions (vs. 6- and 8-) alters regioselectivity in nucleophilic substitution reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference ID
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid C₇H₃Br₂N₃O₂ ~276.92* 6-Br, 8-Br, 2-COOH Aurora kinase inhibition (IC₅₀ = 0.190 mM)
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate C₉H₇Br₂N₃O₂ 348.98 6-Br, 8-Br, 2-COOEt Synthetic intermediate
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine C₆H₂Br₂ClN₃ 311.36 6-Br, 8-Br, 3-Cl Kinase inhibitor precursor
Imidazo[1,2-a]pyrazine-2-carboxylic acid C₇H₅N₃O₂ ~163.14 2-COOH Metal complexation, antimycobacterial
5,8-Dibromoimidazo[1,2-a]pyrazine C₆H₃Br₂N₃ 276.92 5-Br, 8-Br Undocumented, likely intermediate

*Note: Exact molecular weight for the carboxylic acid form is inferred from the base structure (C₆H₃Br₂N₃, 276.92 g/mol) with additional COOH group (~44 g/mol).

Research Findings and Trends

  • Halogenation Effects : Bromine atoms at the 6- and 8-positions enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive derivatives .
  • Substituent Flexibility : The 2-carboxylic acid group allows for salt formation or esterification, modulating solubility and bioavailability .
  • Biological Potency: Brominated analogs generally show higher kinase inhibitory activity compared to non-halogenated derivatives, likely due to improved target binding via halogen bonds .

Biological Activity

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

The compound has a molecular formula of C6H3Br2N3O2C_6H_3Br_2N_3O_2 and is characterized by its imidazo[1,2-a]pyrazine core structure. The presence of bromine atoms at positions 6 and 8 significantly influences its reactivity and biological interactions.

Research indicates that this compound acts primarily as an adenosine A2A receptor modulator . Adenosine receptors play a crucial role in immune modulation and tumor microenvironments. By antagonizing these receptors, the compound can potentially enhance anti-tumor immunity by reactivating T cells and inhibiting tumor growth.

Key Mechanisms:

  • Immunosuppression Reversal : The compound may counteract the immunosuppressive effects mediated by adenosine in tumor environments, thus promoting immune responses against cancer cells .
  • Inhibition of Tumor Growth : In preclinical models, compounds targeting A2A receptors have shown reduced tumor growth rates and metastasis .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties. For instance, related pyrazine compounds have demonstrated varying degrees of activity against Mycobacterium tuberculosis and other pathogens. A notable study indicated that certain substituted amides derived from pyrazine-2-carboxylic acids exhibited significant antitubercular activity with inhibition rates up to 72% against M. tuberculosis .

Case Study: In Vitro Testing

A series of in vitro assays were conducted to assess the biological activity of this compound:

  • Antitubercular Activity : The compound showed promising results with an IC50 value indicating effective inhibition against M. tuberculosis.
  • Antifungal Properties : Limited antifungal activity was observed; however, some derivatives exhibited noteworthy results against specific fungal strains.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeTest OrganismIC50 ValueReference
AntitubercularMycobacterium tuberculosis72% inhibition
AntifungalVarious strainsMIC = 31.25-500 µmol·dm⁻³
Tumor Growth InhibitionVarious cancer cell linesNot specified

Q & A

Q. What are the established synthetic routes for 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid?

The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, diaminopyrazines react with aldehydes and isocyanides under mild conditions (room temperature, 24 hours) in methanol to form imidazo[1,2-a]pyrazine scaffolds . Bromination steps can be introduced post-cyclization using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective dibromination at the 6- and 8-positions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR for structural elucidation of the imidazo[1,2-a]pyrazine core and substituents.
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-Ray Crystallography : For unambiguous determination of crystal packing and substituent orientation .

Q. What are the recommended handling and storage protocols?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Use anhydrous solvents (e.g., DMF, DMSO) for reactions, and avoid prolonged exposure to light due to potential bromine dissociation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable bromination sites and regioselectivity. ICReDD’s approach combines computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error steps . For example, simulating the electrophilic aromatic substitution of bromine on the pyrazine ring can guide reagent choice (e.g., Br₂ vs. NBS) .

Q. How do structural modifications (e.g., bromine position) affect biological activity?

Structure-activity relationship (SAR) studies on analogous imidazo[1,2-a]pyrimidines reveal that halogen positioning influences binding affinity to biological targets (e.g., adenosine receptors). Bromine at the 6- and 8-positions may enhance lipophilicity and π-stacking interactions, as seen in adenine-mimetic libraries . Compare activity via in vitro assays (e.g., enzyme inhibition) using derivatives with varying halogen patterns .

Q. What strategies resolve contradictions in reaction yields reported across literature?

Discrepancies often arise from differences in starting material purity, solvent choice, or bromination conditions. Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). For example, a 2³ factorial design can test the impact of NBS equivalents, reaction time, and solvent (acetonitrile vs. DCM) on yield . Purification methods (e.g., recrystallization vs. column chromatography) also affect isolated yields, as noted in triazolopyrazine syntheses .

Q. What advanced functionalization strategies are applicable to this compound?

  • Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt with DIPEA in DMF to form amides or esters, as demonstrated in triazolopyrazine derivatization .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids can introduce aryl/heteroaryl groups at brominated positions, though Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) must account for steric hindrance .

Q. How to troubleshoot low purity during purification?

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles.
  • Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve brominated byproducts .
  • HPLC Analysis : Monitor purity with a C18 column (UV detection at 254 nm) to identify persistent impurities .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
  • Safety : Brominated intermediates may be toxic; use fume hoods and personal protective equipment (PPE). Waste must be treated as halogenated hazardous material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.